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molecular formula C8H15NO B1315181 (1E)-1-(dimethylamino)-4-methylpent-1-en-3-one CAS No. 5782-56-9

(1E)-1-(dimethylamino)-4-methylpent-1-en-3-one

Cat. No. B1315181
M. Wt: 141.21 g/mol
InChI Key: KLNDLIOPBBBDGL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377962B2

Procedure details

3-Methylbutan-2-one (2.5 g, 1 eq.) and dimethylformamide diethylacetal (7.46 mL, 1.5 eq.) were heated at 100° C. for 4 days to give compound 232 as yellow viscous oil in 80% yield., which was used directly without further purification in the next step. 1H NMR (DMSO-d6, 400 MHz) δ (ppm) 0.94 (s, 3H), 0.95 (s, 3H), 2.52 (s, 1H), 2.74 (brs, 3H), 3.01 (brs, 3H), 4.96 (d, J=12.97 Hz, 1H), 7.45 (d, J=12.97 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].C(O[CH:10](OCC)[N:11]([CH3:13])[CH3:12])C>>[CH3:10][N:11]([CH3:13])[CH:12]=[CH:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C(C)=O)C
Name
Quantity
7.46 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(C(C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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